![molecular formula C15H10N2O6 B362798 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid CAS No. 307299-14-5](/img/structure/B362798.png)
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-nitro-1,3-dioxo-2-benzo[de]isoquinolinyl)propanoic acid is a nitronaphthalene.
Scientific Research Applications
Gel Formation in Imide Derivatives
The compound is involved in the synthesis of imide derivatives that form gels in mixed solvents like water and DMSO. This property is crucial for applications in materials science and chemistry. For instance, 5-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-isophthalic acid, derived from phthalic anhydride, forms a gel in a mixed solvent of DMSO and water (Singh & Baruah, 2008).
Fluorescence Studies and Oligonucleotide Hybridization
Novel fluorophores, including variants of the compound, have been synthesized and characterized for their fluorescence in different solvents. These fluorophores show potential in labeling oligodeoxyribonucleotides, enhancing their fluorescence and hybridization affinity, which is significant in molecular biology and genetic engineering (Singh & Singh, 2007).
Photophysical Characterization and Antimicrobial Activity
A new anionic dendrimer synthesized using this compound exhibited notable photophysical characteristics and demonstrated antimicrobial activity, especially against Gram-positive bacteria. This has implications for developing new antimicrobial agents and materials with embedded antimicrobial properties (Staneva et al., 2020).
Organotin Carboxylates in Crystallography
Organotin carboxylates based on amide carboxylic acids, including this compound, have been synthesized and studied for their crystal structures. This research is significant in the field of materials science and crystallography, providing insights into the molecular architecture of organotin carboxylates (Xiao et al., 2013).
Antitumor Activities and Fluorescence
Research into the self-assembly of organotin carboxylates, involving this compound, has yielded insights into their antitumor activities and fluorescence properties. This is vital for developing new anticancer drugs and fluorescent materials (Xiao et al., 2019).
Aggregation Enhanced Emission and Solid State Emission
The compound is involved in tuning the emission properties of naphthalimide-based compounds, influencing aggregation-enhanced emission in aqueous solutions. This has significant implications for designing new optical materials and sensors (Srivastava et al., 2016).
properties
CAS RN |
307299-14-5 |
|---|---|
Molecular Formula |
C15H10N2O6 |
Molecular Weight |
314.25g/mol |
IUPAC Name |
3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-12(19)6-7-16-14(20)9-3-1-2-8-11(17(22)23)5-4-10(13(8)9)15(16)21/h1-5H,6-7H2,(H,18,19) |
InChI Key |
QKIPXSPXLPYYIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



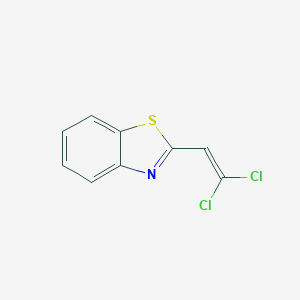
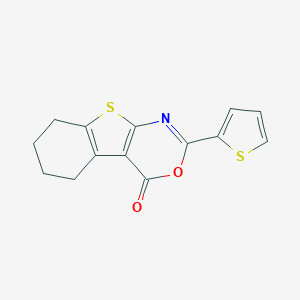
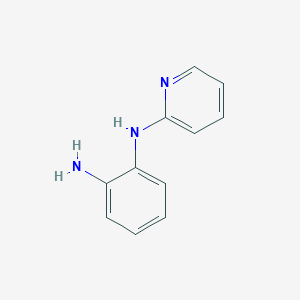
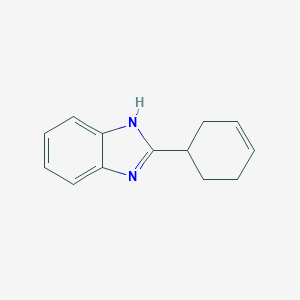


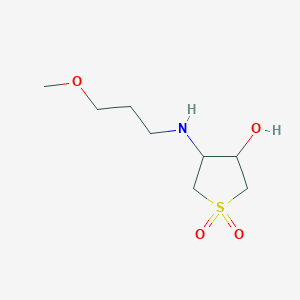
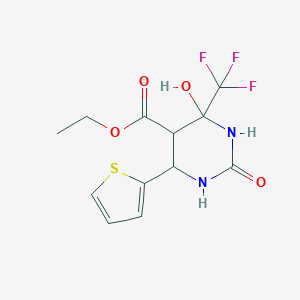
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B362747.png)
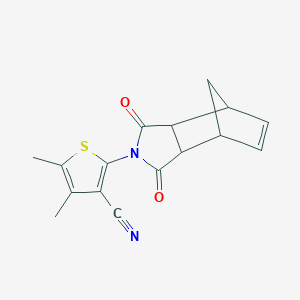
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)
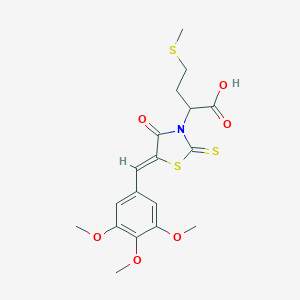
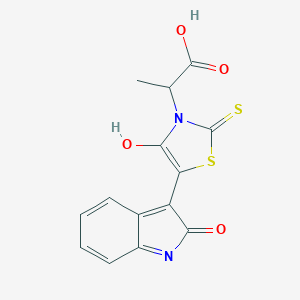
![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B362762.png)